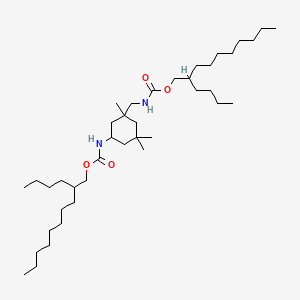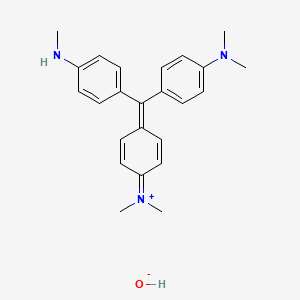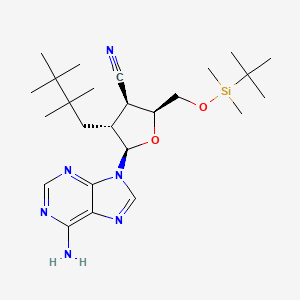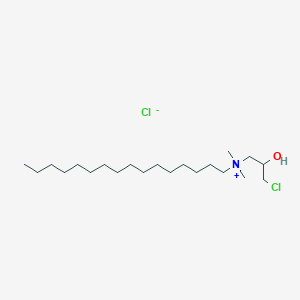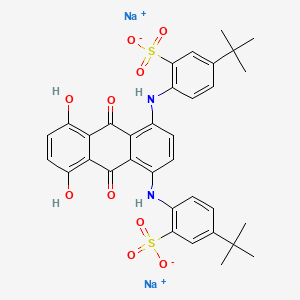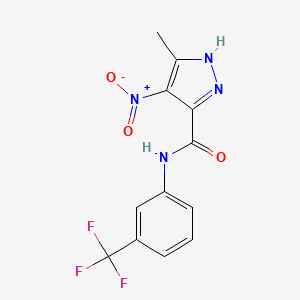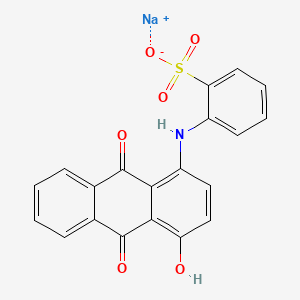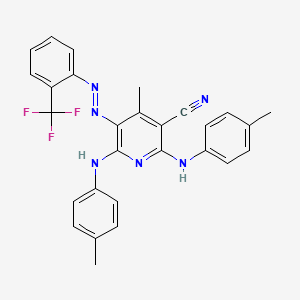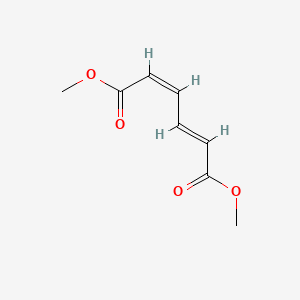
Dimethyl cis,trans-muconate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl cis,trans-muconate is an organic compound derived from muconic acid It is a diester of muconic acid, featuring two ester functional groups attached to a conjugated diene system
Vorbereitungsmethoden
Dimethyl cis,trans-muconate can be synthesized through various methods. One common approach involves the enzymatic synthesis of muconic acid derivatives, followed by esterification. For instance, muconic acid can be esterified with methanol in the presence of an acid catalyst to produce dimethyl muconate . Another method involves the iodine-catalyzed isomerization of dimethyl cis,cis-muconate to the cis,trans form . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity, such as using specific solvents and catalysts to facilitate the isomerization process .
Analyse Chemischer Reaktionen
Dimethyl cis,trans-muconate undergoes various chemical reactions, including:
Isomerization: The compound can be isomerized to different geometric forms using catalysts like iodine.
Reduction: It can be reduced to produce saturated compounds, such as adipic acid.
Polymerization: The compound can be polymerized to form unsaturated polyesters, which are valuable in the production of bio-based polymers.
Common reagents used in these reactions include iodine for isomerization and various reducing agents for reduction reactions. The major products formed from these reactions include different isomers of muconate and saturated compounds like adipic acid .
Wissenschaftliche Forschungsanwendungen
Dimethyl cis,trans-muconate has several scientific research applications:
Wirkmechanismus
The mechanism of action of dimethyl cis,trans-muconate involves its interaction with various catalysts and reagents. For example, in the iodine-catalyzed isomerization, iodine interacts with the double bonds of the muconate, facilitating the isomerization process . The compound’s alkene functionality plays a crucial role in its reactivity and the formation of different products .
Vergleich Mit ähnlichen Verbindungen
Dimethyl cis,trans-muconate can be compared with other similar compounds, such as:
Dimethyl cis,cis-muconate: Another isomer of dimethyl muconate, which can be isomerized to the cis,trans form.
Dimethyl trans,trans-muconate: This isomer has different geometric properties and reactivity compared to the cis,trans form.
Fumaric acid: A dicarboxylic acid with similar applications in polymer synthesis.
Maleic anhydride: Another compound used in the production of unsaturated polyesters.
This compound is unique due to its specific geometric configuration, which influences its reactivity and the types of products it can form .
Eigenschaften
CAS-Nummer |
692-92-2 |
|---|---|
Molekularformel |
C8H10O4 |
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
dimethyl (2Z,4E)-hexa-2,4-dienedioate |
InChI |
InChI=1S/C8H10O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H,1-2H3/b5-3-,6-4+ |
InChI-Schlüssel |
PXYBXMZVYNWQAM-CIIODKQPSA-N |
Isomerische SMILES |
COC(=O)/C=C/C=C\C(=O)OC |
Kanonische SMILES |
COC(=O)C=CC=CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


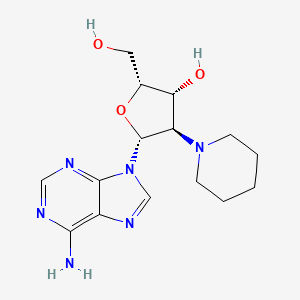


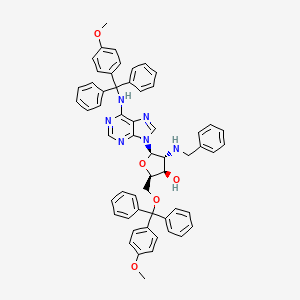

![[(3S,3aR,6S,6aS)-3-(2-phenoxyethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12782422.png)
